2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
Overview
Description
“2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride” is a compound with the CAS Number: 1159011-01-4 . It has a molecular weight of 173.65 .
Synthesis Analysis
The synthesis of imidazo[4,5-c]pyridines has been well studied in the past decade . For instance, 7-methyl-3H-imidazo[4,5-c]pyridine can be obtained from 5-methyl-3,4-diamino-pyridine in 100% formic acid . The reaction mixture is boiled under reflux for 6 hours .Molecular Structure Analysis
The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis
Imidazo[4,5-c]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Oligonucleotide Synthesis
The compound has been utilized in the selective O-phosphitilation of nucleoside phosphoramidite reagents. Gryaznov and Letsinger (1992) discovered that, in contrast to tetrazole, the use of pyridine hydrochloride/imidazole converts nucleoside phosphoramidites into intermediates with a high preference for phosphitilating hydroxyl groups over amino groups. This method permits the synthesis of mixed-base twenty-mer oligonucleotides from nucleoside reagents containing unprotected amino groups, offering a valuable approach for creating oligonucleotide analogues sensitive to conventional deblocking reagents (Gryaznov & Letsinger, 1992).
Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold, closely related to 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride, is noted for its broad range of applications in medicinal chemistry. Deep et al. (2016) highlight its potential in creating anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal agents. This scaffold is represented in various marketed preparations, underscoring the structural modifications undertaken to discover novel therapeutic agents (Deep et al., 2016).
Biological Activities
Research into imidazo[1,2-a]pyridines has expanded into exploring their potential as antiulcer agents. Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines with substitutions at the 3-position, investigating their antisecretory and cytoprotective properties against ulcers. While none exhibited significant antisecretory activity, several showed promising cytoprotective properties, indicating their potential therapeutic utility (Starrett et al., 1989).
Safety And Hazards
Future Directions
Imidazo[4,5-c]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . In recent years, new preparative methods for the synthesis of imidazo[4,5-c]pyridines using various catalysts have been described . This suggests that there is ongoing research in this area, and we can expect more advancements in the future.
properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-5-9-6-2-3-8-4-7(6)10-5;/h8H,2-4H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEZPVTYDITOPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736851 | |
Record name | 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride | |
CAS RN |
485402-39-9, 1159011-01-4 | |
Record name | 3H-Imidazo[4,5-c]pyridine, 4,5,6,7-tetrahydro-2-methyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485402-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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